Sanggenon C

Catalog No.
S542400
CAS No.
80651-76-9
M.F
C40H36O12
M. Wt
708.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sanggenon C

CAS Number

80651-76-9

Product Name

Sanggenon C

IUPAC Name

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1

InChI Key

XETHJOZXBVWLLM-HUKCQOFTSA-N

SMILES

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4

Solubility

Soluble in DMSO

Synonyms

cathayanon E, sanggenon C, sanggenone C

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O

Description

The exact mass of the compound Sanggenone C is 708.2207 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sanggenone C is a naturally occurring prenylated benzofuran with the chemical formula C40H36O12 and a molecular weight of 708.21 . It has been isolated from various plants, including species of Hypericum and Cratoxylum []. While its natural function remains unclear, scientific research suggests Sanggenone C possesses several properties that make it interesting for further investigation.

Anti-inflammatory Properties

Studies have explored the potential anti-inflammatory properties of Sanggenone C. In vitro experiments suggest Sanggenone C may inhibit the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages []. These findings require further investigation in vivo models of inflammation to determine Sanggenone C's efficacy as a potential anti-inflammatory therapeutic agent.

Sanggenon C is a flavonoid compound derived from the bark of the mulberry tree, specifically the species Morus alba. It belongs to a class of compounds known as benzopyrones and is recognized for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and immune-modulatory effects. Structurally, Sanggenon C features a complex arrangement that includes a chromene ring and various functional groups that contribute to its pharmacological properties. Its molecular formula is C₃₅H₄₄O₉, and it has been characterized using various spectroscopic methods including nuclear magnetic resonance and mass spectrometry .

Involving Diels–Alder cycloaddition. This process typically utilizes diene precursors derived from other sanggenon compounds. For example, Sanggenon C is produced by the stereodivergent Diels–Alder reaction between a chromene derivative and 2′-hydroxychalcone. The reaction conditions can be optimized to yield Sanggenon C selectively, often involving catalysts such as silver nanoparticles or boronic acid derivatives .

Sanggenon C exhibits significant biological activities:

  • Anticancer Effects: It has been shown to inhibit tumor cell viability by inducing cell cycle arrest and apoptosis in various cancer cell lines, including colorectal and glioblastoma cells. The mechanism involves the inhibition of proteasome function, leading to the accumulation of pro-apoptotic proteins .
  • Anti-inflammatory Properties: Sanggenon C demonstrates inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. It also suppresses nuclear factor-kappa B activation, contributing to its anti-inflammatory effects .
  • Antimicrobial Activity: Preliminary studies suggest that Sanggenon C possesses antimicrobial properties, although further research is necessary to elucidate its full spectrum of activity against various pathogens .

Sanggenon C can be synthesized through several methods:

  • Biosynthesis: Extracted from Morus alba, where it is naturally produced.
  • Chemoenzymatic Synthesis: Involves enzymatic reactions that facilitate the formation of Sanggenon C from simpler precursors.
  • Total Synthesis: A multi-step synthetic route starting from available organic compounds, employing reactions like Diels–Alder cycloaddition and protecting group strategies to construct the complex structure of Sanggenon C .

Sanggenon C has potential applications in:

  • Pharmaceuticals: As an anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Nutraceuticals: Leveraging its anti-inflammatory and antioxidant properties for health supplements.
  • Cosmetics: Due to its antimicrobial and anti-inflammatory properties, it may be used in skincare formulations .

Research indicates that Sanggenon C interacts with various cellular pathways:

  • It inhibits the proteasome system, affecting the degradation of key regulatory proteins involved in cell cycle progression and apoptosis.
  • Studies have shown that it enhances the sensitivity of cancer cells to conventional chemotherapy agents like temozolomide, suggesting potential for combination therapies .
  • Interaction with nitric oxide pathways has also been observed, where it reduces nitric oxide production by inhibiting inducible nitric oxide synthase expression .

Sanggenon C shares structural similarities with other flavonoids and benzopyrones but exhibits unique properties due to its specific functional groups and stereochemistry. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
Sanggenon DSimilar chromene structureExhibits different anti-inflammatory activity
MorinFlavonoid with hydroxyl groupsKnown for its antioxidant properties
QuercetinCommon flavonoidStrong antioxidant but less potent anticancer activity

Sanggenon C stands out due to its potent proteasome inhibitory activity and specific anticancer effects across various cell lines, making it a promising candidate for further therapeutic development .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

708.22067658 g/mol

Monoisotopic Mass

708.22067658 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

80651-76-9

Wikipedia

Sanggenon C

Dates

Modify: 2023-08-15
1: Huang H, Liu N, Zhao K, Zhu C, Lu X, Li S, Lian W, Zhou P, Dong X, Zhao C, Guo H, Zhang C, Yang C, Wen G, Lu L, Li X, Guan L, Liu C, Wang X, Dou QP, Liu J. Sanggenon C decreases tumor cell viability associated with proteasome inhibition. Front Biosci (Elite Ed). 2011 Jun 1;3:1315-25. PubMed PMID: 21622138; PubMed Central PMCID: PMC3303154.
2: Dat NT, Binh PT, Quynh le TP, Huong HT, Minh CV. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. Immunopharmacol Immunotoxicol. 2012 Feb;34(1):84-8. doi: 10.3109/08923973.2011.580755. Epub 2011 May 26. PubMed PMID: 21612567.
3: Qi C, Xiong Y, Eschenbrenner-Lux V, Cong H, Porco JA Jr. Asymmetric Syntheses of the Flavonoid Diels-Alder Natural Products Sanggenons C and O. J Am Chem Soc. 2016 Jan 27;138(3):798-801. doi: 10.1021/jacs.5b12778. Epub 2016 Jan 19. PubMed PMID: 26735066; PubMed Central PMCID: PMC4863937.
4: Baburajeev CP, Dhananjaya Mohan C, Ananda H, Rangappa S, Fuchs JE, Jagadish S, Sivaraman Siveen K, Chinnathambi A, Ali Alharbi S, Zayed ME, Zhang J, Li F, Sethi G, Girish KS, Bender A, Basappa, Rangappa KS. Development of Novel Triazolo-Thiadiazoles from Heterogeneous "Green" Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors. Sci Rep. 2015 Sep 21;5:14195. doi: 10.1038/srep14195. PubMed PMID: 26388336; PubMed Central PMCID: PMC4585680.
5: Liu YJ, Li SY, Hou J, Liu YF, Wang DD, Jiang YS, Ge GB, Liang XM, Yang L. Identification and characterization of naturally occurring inhibitors against human carboxylesterase 2 in White Mulberry Root-bark. Fitoterapia. 2016 Dec;115:57-63. doi: 10.1016/j.fitote.2016.09.022. Epub 2016 Oct 1. PubMed PMID: 27702666.
6: Li LC, Shen F, Hou Q, Cheng GF. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells. Acta Pharmacol Sin. 2002 Feb;23(2):138-42. PubMed PMID: 11866874.
7: Kim HJ, Baburin I, Zaugg J, Ebrahimi SN, Hering S, Hamburger M. HPLC-based activity profiling--discovery of sanggenons as GABAA receptor modulators in the traditional Chinese drug Sang bai pi (Morus alba root bark). Planta Med. 2012 Mar;78(5):440-7. doi: 10.1055/s-0031-1298229. Epub 2012 Jan 31. PubMed PMID: 22294264.
8: Zhang QJ, Ni G, Wang YH, Chen RY, Yu DQ. Three new Diels-Alder type adducts from the stem bark of Morus cathayana. J Asian Nat Prod Res. 2009;11(3):267-73. doi: 10.1080/10286020902767690. PubMed PMID: 19408152.
9: Xiao L, Gu Y, Gao L, Shangguan J, Chen Y, Zhang Y, Li L. Sanggenon C protects against pressure overload induced cardiac hypertrophy via the calcineurin/NFAT2 pathway. Mol Med Rep. 2017 Oct;16(4):5338-5346. doi: 10.3892/mmr.2017.7288. Epub 2017 Aug 18. PubMed PMID: 28849031; PubMed Central PMCID: PMC5647066.
10: Dai SJ, Lu ZM, Chen RY, Yu DQ. [Structure and spectral characteristics of Diels-Alder type adducts from Morus]. Yao Xue Xue Bao. 2005 Oct;40(10):876-81. Review. Chinese. PubMed PMID: 16408801.
11: Hou XD, Ge GB, Weng ZM, Dai ZR, Leng YH, Ding LL, Jin LL, Yu Y, Cao YF, Hou J. Natural constituents from Cortex Mori Radicis as new pancreatic lipase inhibitors. Bioorg Chem. 2018 Jul 17;80:577-584. doi: 10.1016/j.bioorg.2018.07.011. [Epub ahead of print] PubMed PMID: 30032067.
12: Chen LD, Liu ZH, Zhang LF, Yao JN, Wang CF. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. Oncol Rep. 2017 Oct;38(4):2123-2131. doi: 10.3892/or.2017.5912. Epub 2017 Aug 22. PubMed PMID: 28849234; PubMed Central PMCID: PMC5652955.
13: Gu Y, Gao L, Chen Y, Xu Z, Yu K, Zhang D, Zhang G, Zhang X. Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy. Mol Med Rep. 2017 Dec;16(6):8130-8136. doi: 10.3892/mmr.2017.7646. Epub 2017 Sep 27. PubMed PMID: 28983604; PubMed Central PMCID: PMC5779897.

Explore Compound Types